molecular structure and chemical properties of clindamycin 2,4-diphosphate
molecular structure and chemical properties of clindamycin 2,4-diphosphate
Structural Characterization, Synthesis Kinetics, and Impurity Profiling
Executive Summary
Clindamycin 2,4-diphosphate (EP Impurity I) is a critical process-related impurity arising during the synthesis of Clindamycin Phosphate, a widely used parenteral lincosamide antibiotic. While the target therapeutic molecule is the 2-phosphate ester (a prodrug designed for solubility), the 2,4-diphosphate represents a state of "over-phosphorylation" occurring due to insufficient regioselectivity or protection failure during the manufacturing process.
This guide provides a deep technical analysis of the 2,4-diphosphate variant, focusing on its molecular architecture, formation kinetics, physicochemical behavior, and detection strategies. For drug development professionals, understanding this molecule is essential for optimizing synthesis yield and meeting strict pharmacopoeial purity standards (USP/EP).
Molecular Architecture & Stereochemistry
Clindamycin 2,4-diphosphate retains the core lincosamide structure—an amino acid-like moiety (propylhygric acid) linked to a sugar derivative (methyl
1.1 Structural Specifications
| Feature | Specification |
| Chemical Name | Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo- |
| Common Name | Clindamycin 2,4-Diphosphate (EP Impurity I) |
| CAS Number | 1309048-48-3 |
| Molecular Formula | |
| Molecular Weight | ~584.94 g/mol |
| Core Moiety | Lincosamide (7(S)-chloro-substitution) |
| Substitution Sites | C-2 (Target) and C-4 (Impurity site) Hydroxyls |
1.2 Stereochemical Configuration
The parent molecule, Clindamycin, possesses three free hydroxyl groups on the sugar ring at positions C-2, C-3, and C-4.
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C-2 Position: The primary target for phosphorylation to create the prodrug. The hydroxyl group here is the most nucleophilic and sterically accessible.
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C-4 Position: A secondary hydroxyl group. In the 2,4-diphosphate, this site is also esterified.
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C-3 Position: Typically remains unreacted due to steric hindrance or specific protecting group strategies (acetonide formation) used during synthesis.
Synthesis & Formation Kinetics[6]
The formation of Clindamycin 2,4-diphosphate is a classic example of competing nucleophilic substitution in polyol phosphorylation.
2.1 The Mechanism of Impurity Formation
Standard industrial synthesis of Clindamycin Phosphate involves protecting the C-3 and C-4 hydroxyls to ensure regioselective phosphorylation at C-2. A common method uses 2,2-dimethoxypropane to form a 3,4-O-isopropylidene (acetonide) intermediate.
Failure Mode:
If the protection step is incomplete, or if the protecting group is hydrolyzed prematurely in the presence of the phosphorylating agent (typically Phosphorus Oxychloride,
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Step 1 (Intended): Protection of C-3/C-4
Phosphorylation of C-2 Deprotection. -
Step 2 (Side Reaction): Unprotected Clindamycin + Excess
Simultaneous attack at C-2 and C-4 2,4-Diphosphate .
2.2 Reaction Pathway Diagram
The following diagram illustrates the bifurcation between the desired prodrug synthesis and the generation of the diphosphate impurity.
Figure 1: Synthesis pathway showing the divergence between the target Clindamycin 2-Phosphate and the 2,4-Diphosphate impurity caused by protection failure.
Physicochemical Properties[4][7]
The addition of a second phosphate group drastically alters the physicochemical profile of the molecule compared to both the parent drug and the mono-phosphate.
3.1 Solubility and Polarity
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Polarity: Clindamycin 2,4-diphosphate is significantly more polar than Clindamycin Phosphate due to the presence of four ionizable acidic protons (two per phosphate group).
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Solubility: It exhibits extremely high aqueous solubility.[1] While Clindamycin Phosphate is "freely soluble" in water, the diphosphate is hyper-soluble, which complicates extraction during purification (e.g., it may not partition well into organic solvents used to wash away byproducts).
3.2 Acid-Base Characteristics (pKa)
The molecule acts as a polyprotic acid.
- (Phosphate 1 & 2): ~1.0 (Strongly acidic first dissociation).
- (Phosphate 1 & 2): ~6.0 - 6.5 (Second dissociation).
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Zwitterionic Nature: Like the mono-phosphate, the tertiary amine on the pyrrolidine ring (pKa ~7.6) can become protonated, creating a complex zwitterionic species at physiological pH.
3.3 Stability and Hydrolysis
The phosphate ester bonds are susceptible to hydrolysis.
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In Vitro: Stable at neutral pH but hydrolyzes rapidly in strong acid or alkaline conditions.
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In Vivo: The 2,4-diphosphate is likely a substrate for alkaline phosphatases. However, the steric bulk of two phosphate groups on the sugar ring might slow down enzymatic cleavage compared to the mono-phosphate, potentially altering pharmacokinetics if present in high amounts.
Analytical Characterization & Detection
Detecting and quantifying Clindamycin 2,4-diphosphate requires robust separation methods due to its structural similarity to the mono-phosphate and other impurities (like 7-epi-clindamycin).
4.1 HPLC Method (Reverse Phase)
Standard C18 columns often struggle to retain the highly polar diphosphate.
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Column: C18 (Octadecyl silane), high surface area.
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Mobile Phase: High aqueous content with ion-pairing agents (e.g., Sodium Pentanesulfonate or Hexanesulfonate) is essential to increase retention time.
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pH Control: Buffer pH must be maintained around 2.5 - 3.0 to suppress phosphate ionization enough for interaction with the stationary phase.
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Elution Order: Due to high polarity, Clindamycin 2,4-diphosphate typically elutes before Clindamycin Phosphate .
4.2 Mass Spectrometry (LC-MS/MS)
For structural confirmation:
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Ionization: Electrospray Ionization (ESI) in positive or negative mode.
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Parent Ion: [M+H]+ = 585.9 m/z (approx).
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Fragmentation:
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Loss of phosphate groups (-80 Da or -98 Da).
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Cleavage of the amide bond linking the amino acid and sugar moieties.
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4.3 Protocol: HPLC Detection of Impurities
This protocol is based on USP/EP monographs for related substances.
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Preparation: Dissolve sample in mobile phase A (Phosphate buffer pH 2.5).
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Column: 4.6 mm x 25 cm, 5 µm packing L7 (C8) or L1 (C18).
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Mobile Phase A: 0.05M Potassium Phosphate buffer (pH 2.5).
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 50% B over 30 minutes.
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Detection: UV at 210 nm.
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System Suitability: Resolution (Rs) between Clindamycin Phosphate and impurities > 1.5.
Biological Implications[8]
5.1 Prodrug Activity
Clindamycin Phosphate is biologically inactive in vitro.[1][2][3] It relies on rapid hydrolysis by phosphatases in the blood/tissue to release active Clindamycin.[3]
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Diphosphate Activity: The 2,4-diphosphate is also likely inactive in vitro.
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Conversion Rate: The presence of a phosphate at C-4 may sterically hinder the enzyme's ability to access and cleave the C-2 phosphate. This could lead to a "slow-release" effect or, more likely, excretion of the intact diphosphate, effectively reducing the therapeutic dose.
5.2 Toxicity
There is no specific evidence suggesting the 2,4-diphosphate has higher toxicity than the mono-phosphate. However, as a process impurity, it must be controlled to limits defined by ICH Q3B (Impurities in New Drug Products) to ensure safety and efficacy.
References
-
USP-NF. (2017).[4] Clindamycin Phosphate Monograph Revision Bulletin. United States Pharmacopeia.[5][2][4][6] Retrieved from [Link]
-
Google Patents. (1993).[5] US5182374A - Clindamycin phosphate synthesis.[5] Retrieved from [5]
-
LookChem. (n.d.). Clindamycin phosphate Properties and Impurities. Retrieved from [Link]
Sources
- 1. Cas 24729-96-2,Clindamycin phosphate | lookchem [lookchem.com]
- 2. Clindamycin Phosphate Topical Solution USP, 1% [dailymed.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uspnf.com [uspnf.com]
- 5. Clindamycin phosphate synthesis - Patent US-5182374-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
